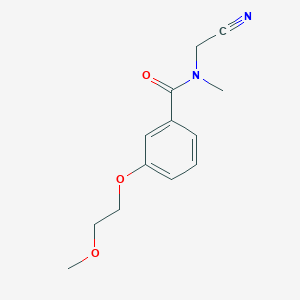
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, commonly known as CMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).
Wirkmechanismus
CMEP selectively binds to and blocks the activity of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, which is a G protein-coupled receptor that is widely distributed in the CNS. N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide plays a key role in regulating the release of glutamate, a major neurotransmitter involved in synaptic transmission and plasticity. By blocking N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, CMEP reduces glutamate signaling, which has been shown to have therapeutic effects in various CNS disorders.
Biochemical and Physiological Effects
CMEP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic. CMEP has also been shown to reduce cocaine-seeking behavior in rats, suggesting its potential as an anti-addiction agent. In addition, CMEP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CMEP has several advantages for lab experiments. It is a selective antagonist of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, which allows for the specific modulation of glutamate signaling. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, CMEP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its effects can be dose-dependent, which requires careful dosing in experiments.
Zukünftige Richtungen
There are several future directions for CMEP research. One area of interest is its potential as a therapeutic agent in CNS disorders. Further preclinical and clinical studies are needed to determine its efficacy and safety in humans. Another area of interest is its role in synaptic plasticity and learning and memory. CMEP has been shown to modulate these processes in animal models, and further research is needed to elucidate the underlying mechanisms. Finally, CMEP can be used as a tool compound to study the role of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide in various physiological and pathological processes, which can provide insights into the development of novel therapeutic agents.
Synthesemethoden
CMEP can be synthesized through a multistep process involving the reaction of 3-(2-methoxyethoxy)benzaldehyde with cyanomethyl magnesium bromide, followed by the reaction with N-methylformanilide. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
CMEP has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to modulate glutamate signaling, which is implicated in these disorders. CMEP has also been used as a tool compound to study the role of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(7-6-14)13(16)11-4-3-5-12(10-11)18-9-8-17-2/h3-5,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHRVJYJHIUSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC(=CC=C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)
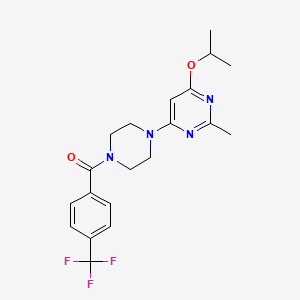
![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)
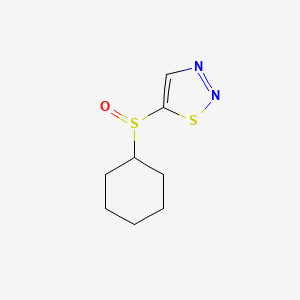
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2842712.png)

![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)
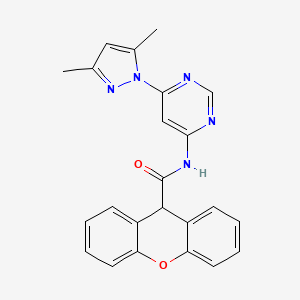
![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)
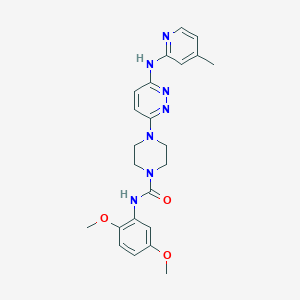
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)
![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)